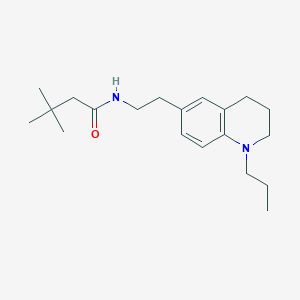
3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C20H32N2O and its molecular weight is 316.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,3-Dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound incorporates a tetrahydroquinoline moiety known for its interactions with various biological receptors, particularly free fatty acid receptors (FFA), which are implicated in metabolic regulation and inflammation.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula. Its structure includes a butanamide functional group and a tetrahydroquinoline ring system, which is critical for its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₅N₃O |
| Molecular Weight | 293.41 g/mol |
Research indicates that compounds similar to this compound can act as agonists at FFA receptors. Specifically, FFA3 (previously known as GPR41) has been linked to various physiological processes including:
- Modulation of insulin secretion and glucose tolerance.
- Regulation of inflammation and metabolic pathways.
Activation of FFA3 by short-chain fatty acids has been shown to counteract certain metabolic disorders and may have therapeutic implications for conditions such as type 2 diabetes and obesity .
Pharmacological Studies
A series of structure–activity relationship (SAR) studies have been conducted to elucidate the biological effects of tetrahydroquinoline derivatives. These studies have demonstrated that modifications to the chemical structure significantly influence receptor binding affinity and agonist activity.
Table 1: Structure–Activity Relationship Findings
| Compound | FFA3 Agonist Activity (pEC50) | Remarks |
|---|---|---|
| Compound 1 | 5.87 ± 0.07 | High potency in murine models |
| Compound 2 | 5.42 ± 0.04 | Moderate potency |
| Compound 3 | 6.34 ± 0.04 | Enhanced activity with bromosubstituents |
These studies suggest that specific structural modifications can enhance the potency of these compounds at FFA receptors .
Therapeutic Applications
The potential therapeutic applications of this compound are vast:
- Metabolic Disorders : The ability of this compound to activate FFA receptors suggests its use in treating metabolic syndromes.
- Inflammatory Conditions : Its role in modulating inflammatory responses indicates potential applications in diseases characterized by chronic inflammation.
In vivo studies have shown that compounds targeting FFA receptors can improve metabolic parameters and reduce inflammatory markers in animal models.
特性
IUPAC Name |
3,3-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-5-12-22-13-6-7-17-14-16(8-9-18(17)22)10-11-21-19(23)15-20(2,3)4/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUZEEYSYHSLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













